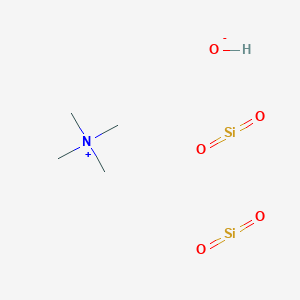![molecular formula C12H7Cl2F3N4O2 B12340838 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide typically involves multiple steps. One common route starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further functionalization to introduce the hydroxy and carboximidamide groups . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the consistency and quality of the product. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Applications De Recherche Scientifique
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-chloro-5-(trifluoromethyl)pyridine: Another related compound with similar structural features.
5-bromo-2-chloro-pyridin-3-yl-methanol: Shares the pyridine ring and halogen substituents.
Uniqueness
The uniqueness of 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H7Cl2F3N4O2 |
|---|---|
Poids moléculaire |
367.11 g/mol |
Nom IUPAC |
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide |
InChI |
InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20) |
Clé InChI |
SLSNSMOXUDATSX-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)/C(=N/O)/N)Cl)C(F)(F)F |
SMILES canonique |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)

![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)

![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)
![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)

![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)



